N-benzyl-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide is a complex organic compound with a molecular formula of C21H25N3O4 and a molecular weight of 383.44 g/mol This compound is characterized by its unique structure, which includes a benzyl group, a dimethylphenoxy group, and an acetylhydrazino group
Preparation Methods
The synthesis of N-benzyl-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the benzyl group: This involves the reaction of benzyl chloride with a suitable nucleophile to form the benzyl intermediate.
Introduction of the dimethylphenoxy group: This step involves the reaction of 2,5-dimethylphenol with an appropriate acylating agent to form the dimethylphenoxy intermediate.
Acetylation and hydrazination: The dimethylphenoxy intermediate is then reacted with acetic anhydride and hydrazine to form the acetylhydrazino intermediate.
Final coupling: The benzyl intermediate is coupled with the acetylhydrazino intermediate under suitable reaction conditions to form the final product.
Chemical Reactions Analysis
N-benzyl-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.
Scientific Research Applications
N-benzyl-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-benzyl-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide can be compared with other similar compounds, such as:
N-benzyl-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups, leading to variations in their chemical and biological properties.
Other hydrazino compounds: These compounds contain the hydrazino functional group and may have similar reactivity and applications.
Phenoxyacetyl derivatives: These compounds contain the phenoxyacetyl group and may exhibit similar chemical behavior.
N-benzyl-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25N3O4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-benzyl-4-[2-[2-(2,5-dimethylphenoxy)acetyl]hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C21H25N3O4/c1-15-8-9-16(2)18(12-15)28-14-21(27)24-23-20(26)11-10-19(25)22-13-17-6-4-3-5-7-17/h3-9,12H,10-11,13-14H2,1-2H3,(H,22,25)(H,23,26)(H,24,27) |
InChI Key |
DARABAUOZCZCIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.